
Nickel(II) chloride ethylene glycol dimethyl ether complex
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Nickel(II) chloride ethylene glycol dimethyl ether complex, also known as Dichloro(dimethoxyethane)nickel or NiCl2 glyme, is a chemical compound with the linear formula NiCl2:CH3OCH2CH2OCH3 . It has a molecular weight of 219.72 .
Synthesis Analysis
The compound can be synthesized by refluxing nickel chloride and trimethylorthoformate in methanol for 16 hours. The resulting green gel can then be refluxed with dimethoxyethane for 16 hours to precipitate a yellow powder of nickel chloride glyme .Molecular Structure Analysis
The molecular structure of the complex is represented by the SMILES string Cl[Ni]Cl.COCCOC .Chemical Reactions Analysis
The complex can be used as a catalyst for the borylation of racemic benzylic chloride to synthesize enantioenriched benzylic boronic esters. It can also act as a promoter for the trifluoromethylation of alkyl iodides to synthesize a broad range of alkyl-CF3 compounds .Physical And Chemical Properties Analysis
The complex is a powder form and has a melting point of over 300°C . It is air-stable but reacts violently with water .科研应用
Catalysis in Ethylene Dimerization
Nickel(II) chloride ethylene glycol dimethyl ether complex is utilized in catalysis, particularly in the dimerization of ethylene. σ-Aryl nickel(II) complexes, including those with ethylene glycol dimethyl ether, catalyze the dimerization of ethylene effectively, especially when combined with additives like trifluoro boron etherate. This catalysis is selective and efficient, leading to the production of compounds such as vinyl naphthalene and butenyl-naphthalene, confirming the role of the nickel complexes in the reaction process (Maruya, Mizoroki, & Ozaki, 1972).
Structural and Chemical Properties
The chemical and physical properties of nickel(II) chloride ethylene glycol dimethyl ether complex are studied for its potential applications in various fields. Its synthesis involves refluxing nickel chloride with trimethylorthoformate in methanol, followed by treatment with dimethoxyethane to obtain a solid yellow powder form. This compound is known for its stability in air but reacts violently with water. Due to the toxic nature of nickel(II) complexes, precautions are necessary during handling and storage (Roman, 2012).
Use in Oligomerization and Polymerization
Nickel(II) chloride ethylene glycol dimethyl ether complex is also significant in oligomerization processes. This complex, when activated with agents like methylaluminoxane (MAO), shows moderate to high activities in ethylene oligomerization, with good selectivity towards specific products like 1-butene. The ligand environment and reaction parameters play crucial roles in influencing the catalytic performance and product selectivity (Ulbrich et al., 2015).
Application in Nanoparticle Synthesis
Nickel(II) chloride ethylene glycol dimethyl ether complex serves as a precursor in the synthesis of nanostructured materials. For example, it is used in the synthesis of pure magnetic metallic nickel via a microwave-assisted method, employing a mixture of ethylene glycol and ethanol as solvent and reducing agents. This process leads to the production of nickel nanoparticles with significant magnetic properties, which are valuable in various applications like catalysis and magnetic recovery (Zuliani, Balu, & Luque, 2017).
Safety And Hazards
性质
IUPAC Name |
dichloronickel;1,2-dimethoxyethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2ClH.Ni/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMNCWNTDDVHFK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.Cl[Ni]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2NiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloronickel;1,2-dimethoxyethane | |
CAS RN |
29046-78-4 |
Source


|
| Record name | dichloronickel;1,2-dimethoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

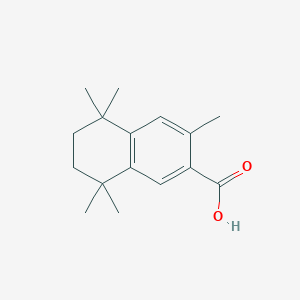
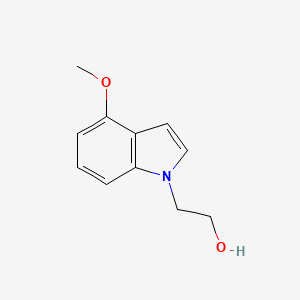
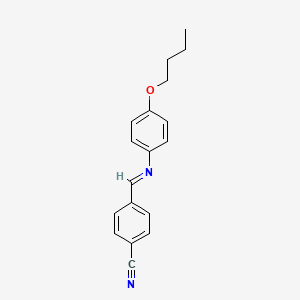
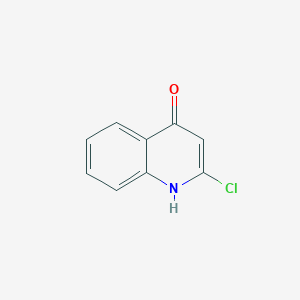
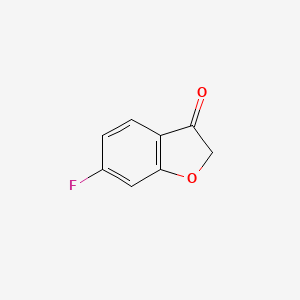
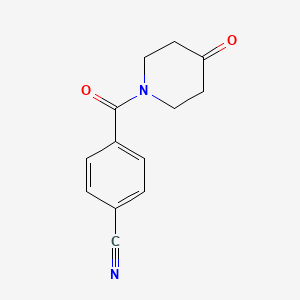
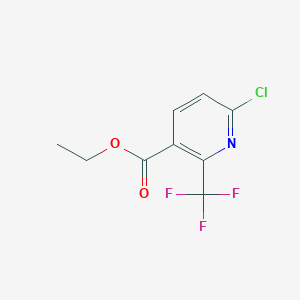

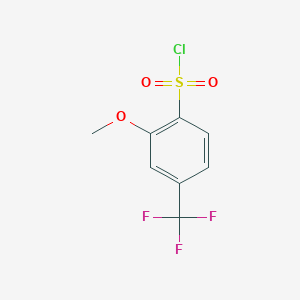
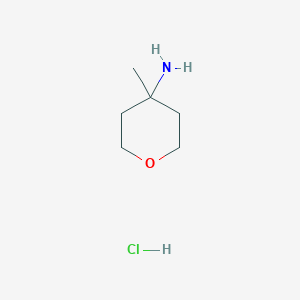
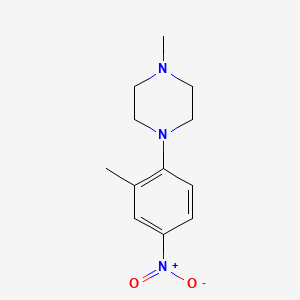
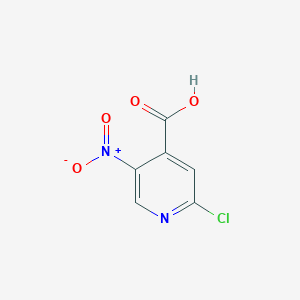
![1,3,7-Triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1356893.png)
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)